molecular formula C8H16N2O B2760242 1-(1,4-Dimethylpiperazin-2-yl)ethanone CAS No. 54969-37-8

1-(1,4-Dimethylpiperazin-2-yl)ethanone

Cat. No.: B2760242
CAS No.: 54969-37-8
M. Wt: 156.229
InChI Key: OVUPHWFDBFNPKJ-UHFFFAOYSA-N
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Description

Contextualizing Substituted Piperazine (B1678402) Derivatives in Contemporary Organic Synthesis

Substituted piperazine derivatives are a cornerstone in the field of organic synthesis and particularly in the development of pharmaceuticals. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its presence in a vast array of clinically used drugs is a testament to its favorable physicochemical and pharmacokinetic properties. The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of properties such as solubility, basicity, and receptor-binding affinity.

These derivatives are integral to drugs across numerous therapeutic areas, including antihistamines, antianginals, antidepressants, and antipsychotics. The versatility of the piperazine core allows it to serve as a flexible linker or a key pharmacophoric element, capable of interacting with a wide range of biological targets. The synthesis of piperazine derivatives is a mature field, with a plethora of methods available for N-substitution. However, the selective functionalization of the carbon atoms of the piperazine ring, particularly at the 2-position, presents a greater synthetic challenge and is an area of active research. mdpi.com

The Significance of 1-(1,4-Dimethylpiperazin-2-yl)ethanone as a Model Chemical Entity and Synthetic Intermediate

While specific research on this compound is notably absent from the peer-reviewed literature, its structure suggests potential significance as both a model chemical entity and a synthetic intermediate. As a C-acylated piperazine, it represents a class of compounds that are of growing interest. The introduction of an acetyl group at the 2-position of the 1,4-dimethylpiperazine (B91421) core introduces a chiral center and a reactive carbonyl group, opening up possibilities for further chemical transformations.

This compound could serve as a valuable model for studying the conformational preferences of 2-substituted piperazines. The orientation of the acetyl group (axial versus equatorial) would significantly influence the molecule's shape, polarity, and how it interacts with its environment. Such studies, often conducted using techniques like NMR spectroscopy, are crucial for understanding structure-activity relationships in drug design. nih.govrsc.org Furthermore, the ketone functionality could be a handle for a variety of synthetic elaborations, making it a potential intermediate for the synthesis of more complex molecules with potential biological activity.

Identification of Key Research Gaps and Overarching Academic Objectives in its Investigation

The most significant research gap concerning this compound is the lack of any published scientific data on its synthesis, characterization, and properties. While the compound is listed by some chemical suppliers, indicating its existence, the academic literature is silent. bldpharm.combldpharm.com

Key research gaps that need to be addressed include:

Synthesis: There are no published, optimized, and characterized synthetic routes to produce this compound. Developing a robust and scalable synthesis would be the first and most critical step in enabling further research.

Spectroscopic and Structural Characterization: Detailed spectroscopic data (NMR, IR, Mass Spectrometry) and, ideally, single-crystal X-ray diffraction data are needed to unambiguously confirm its structure and provide insights into its solid-state conformation.

Conformational Analysis: A thorough investigation of its conformational dynamics in solution is warranted. Understanding the energetic barriers to ring inversion and rotation around the C-C bond of the acetyl group would provide fundamental insights into its behavior. rsc.orgrsc.org

Reactivity and Synthetic Utility: Exploration of the reactivity of the ketone group and the piperazine ring is necessary to establish its potential as a versatile synthetic intermediate.

Biological Screening: Once synthesized and characterized, the compound could be screened for biological activity across various assays to identify any potential therapeutic applications.

The overarching academic objective in investigating this compound would be to fill this knowledge void, thereby expanding the chemical space of functionalized piperazine derivatives and potentially uncovering a new, useful building block for organic synthesis and medicinal chemistry.

Scope and Structure of the Research Overview

This article serves as a foundational overview, contextualizing the potential importance of this compound within the broader field of piperazine chemistry. It has highlighted the significance of substituted piperazines and has used this context to infer the potential utility of the target compound. The core of this overview is the identification of the substantial research gaps that currently exist. The subsequent sections will be structured to provide a detailed look at what is known about related compounds and what needs to be discovered about this compound itself. The article will conclude with a summary of the key takeaways and a forward-looking perspective on the potential for future research in this area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,4-dimethylpiperazin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)8-6-9(2)4-5-10(8)3/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUPHWFDBFNPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CN(CCN1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the Preparation of 1 1,4 Dimethylpiperazin 2 Yl Ethanone

Retrosynthetic Analysis and Strategic Disconnections for the 1-(1,4-Dimethylpiperazin-2-yl)ethanone Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several strategic disconnections can be envisioned, primarily revolving around the formation of the piperazine (B1678402) ring and the introduction of the C2-ethanone substituent.

Strategy A: Late-Stage C-H Functionalization A primary disconnection involves removing the ethanone (B97240) (acetyl) group at the C2 position. This approach considers the 1,4-dimethylpiperazine (B91421) ring as a key intermediate. The forward reaction would then involve a direct and site-selective C-H functionalization at the C2 position, a challenging but increasingly feasible strategy. mdpi.com Recent advances in photoredox catalysis and directed metallation offer potential pathways for this transformation. mdpi.combeilstein-journals.org

Strategy B: Cyclization of a Pre-functionalized Precursor An alternative disconnection breaks the N1-C2 and N4-C5 bonds of the piperazine ring. This leads to a linear diamine precursor already containing the necessary carbon backbone, including the acetyl group or a suitable precursor. The forward synthesis would then focus on a key cyclization step. This strategy is common for constructing carbon-substituted piperazines where direct functionalization is difficult. mdpi.com

Strategy C: Building from a Chiral Pool A third approach involves disconnecting the molecule to reveal a precursor derived from a readily available chiral starting material, such as an amino acid. rsc.org This is particularly relevant for the stereoselective synthesis of one enantiomer. For instance, a precursor like alanine (B10760859) could provide the stereocenter at the C2 position, which is then elaborated into the final piperazine structure.

These retrosynthetic pathways highlight the core challenges: constructing the substituted piperazine ring and installing the C2-acetyl group with appropriate control.

Development of Novel Synthetic Pathways and Mechanistic Insights

Building on the retrosynthetic analysis, several forward synthetic pathways can be developed, each with distinct mechanistic features.

The formation of the piperazine ring is a critical step in many synthetic routes. Traditional methods often involve the cyclization of linear diamine precursors. mdpi.com More advanced and efficient strategies include:

Catalytic Reductive Cyclization: A powerful method involves the conversion of a primary amine into a bis(oximinoalkyl)amine through a double Michael addition to nitrosoalkenes. This intermediate then undergoes a catalytic reductive cyclization, using catalysts like Palladium on carbon (Pd/C) or Raney nickel, to form the piperazine ring. nih.govresearchgate.netnih.gov The mechanism proceeds through the hydrogenolysis of N-O bonds to form a diimine intermediate, which cyclizes and is subsequently reduced to the piperazine. nih.gov This method offers a high degree of control and can be stereoselective. nih.gov

Intramolecular Hydroamination: A modular synthesis of 2,6-disubstituted piperazines has been achieved using a highly diastereoselective intramolecular palladium-catalyzed hydroamination as the key step. rsc.org This approach utilizes aminoalkenes derived from chiral starting materials like cyclic sulfamidates. organic-chemistry.org

Dieckmann-like Cyclization: For related structures like piperazine-2,5-diones, which can be reduced to piperazines, Dieckmann cyclization offers a viable route. This strategy is effective for creating trisubstituted piperazine-2,5-diones from readily available starting materials. thieme-connect.com

The choice of cyclization strategy depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Table 1: Comparison of Modern Piperazine Ring Formation Strategies

StrategyKey ReactionCatalyst/ReagentAdvantagesReferences
Reductive Cyclization of DioximesDouble Michael Addition followed by Reductive CyclizationPd/C or Raney Ni, H2General, stereoselective, builds from primary amines. nih.govresearchgate.net
Intramolecular HydroaminationPalladium-catalyzed cyclization of aminoalkenesPd(DMSO)2(TFA)2Highly diastereoselective, modular. organic-chemistry.org
[4+2] AnnulationCyclization of diamines with vinyl sulfonium (B1226848) salts-Modular, provides access to highly substituted piperazines. researchgate.net

Introducing the acetyl group onto the C2 position of the piperazine ring is a non-trivial step. Several methodologies can be employed:

Direct α-Lithiation and Acylation: One of the most direct methods involves the deprotonation of an N-protected piperazine at the α-carbon, followed by trapping the resulting anion with an acetylating agent. The use of N-Boc (tert-butyloxycarbonyl) as a directing group facilitates lithiation at the adjacent carbon. mdpi.combeilstein-journals.org Reagents like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chiral ligand such as (-)-sparteine (B7772259) can achieve this transformation. mdpi.comnih.gov The resulting lithiated intermediate can then be quenched with an electrophile like acetyl chloride or acetic anhydride (B1165640). This method is particularly powerful as it can be performed enantioselectively. mdpi.com

Acylation via Enamine Intermediates: Piperazin-2-ones can serve as precursors to the target molecule. These can be converted to corresponding enamines or enolates, which can then be acylated. Subsequent reduction of the ketone would yield the desired piperazine.

Radical-Based Approaches: Manganese(III) acetate-mediated radical cyclizations have been used to synthesize piperazine-substituted dihydrofurans from diacyl piperazine derivatives. nih.gov While not a direct acylation, this demonstrates the utility of radical chemistry in functionalizing piperazine scaffolds, which could be adapted for C-C bond formation.

The C2 position of this compound is a stereocenter, necessitating asymmetric synthesis to obtain enantiomerically pure forms, which is critical for pharmaceutical applications. rsc.orgrsc.org Key strategies include:

Asymmetric Lithiation-Trapping: As mentioned, the direct lithiation of N-Boc piperazines can be rendered asymmetric by using a chiral ligand. The combination of s-BuLi and (-)-sparteine or a (+)-sparteine surrogate allows for the enantioselective deprotonation of the C-H bond, leading to the synthesis of enantiopure α-substituted piperazines after electrophilic trapping. nih.gov The enantioselectivity can be influenced by the distal N-substituent and the choice of electrophile. nih.gov

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazine core. For example, a synthesis could start from L- or D-alanine, where the inherent chirality is carried through the synthetic sequence to the final product. This strategy has been successfully used to prepare a variety of chiral 2,6-disubstituted piperazines. rsc.org

Catalytic Asymmetric Allylic Alkylation: A palladium-catalyzed asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones has been developed to produce highly enantioenriched α-tertiary piperazin-2-ones. caltech.edunih.gov These intermediates can be subsequently reduced to the corresponding chiral piperazines. caltech.edunih.gov This method provides access to novel and complex chiral piperazine scaffolds.

Optimization of Reaction Conditions and Process Intensification Studies

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization of reaction conditions and often involves process intensification to improve efficiency, safety, and sustainability. pharmafeatures.compharmasalmanac.comcetjournal.it

Optimization of Reaction Conditions: Key parameters for optimization in the synthesis of piperazine derivatives include the choice of catalyst, solvent, temperature, and pressure. For instance, in N-acylation reactions, using water as a solvent under microwave irradiation can offer a greener and more efficient alternative to traditional organic solvents. mdpi.com In catalytic cyclizations, the catalyst loading and hydrogen pressure are critical variables that affect reaction time and yield. nih.gov In situ monitoring techniques, such as IR spectroscopy, can be used to optimize reaction times, for example, in lithiation steps, to minimize side reactions like ring fragmentation. nih.gov

Table 2: Key Parameters for Optimization in Piperazine Synthesis

Process StepParameterOptimization GoalReferences
Catalytic HydrogenationCatalyst type, catalyst loading, H2 pressure, temperatureMaximize yield, minimize reaction time, control stereoselectivity. nih.gov
N-AcylationSolvent, temperature, acylating agentImprove yield, reduce waste (e.g., using water), ensure chemoselectivity. mdpi.comnih.gov
Asymmetric LithiationLigand, temperature, lithiation time, electrophileMaximize enantioselectivity and yield, prevent side reactions. mdpi.comnih.gov

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound Derivatives

Achieving high levels of selectivity is paramount in the synthesis of complex molecules like this compound.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, during the acylation of a piperazine precursor, conditions must be chosen to favor C-acylation over potential N-acylation if the nitrogen atoms are not adequately protected.

Regioselectivity: This concerns the site of a chemical reaction. In the context of the target molecule, a key challenge is the selective functionalization of the C2/C6 positions versus the C3/C5 positions. Directed metalation protocols, where a substituent (like N-Boc) directs deprotonation to an adjacent site, are a powerful tool for controlling regioselectivity. mdpi.com The regioselectivity of acylation can also be influenced by the acylating agent; for instance, acetic anhydride versus trifluoroacetic anhydride (TFAA) can lead to different outcomes in related N-oxide systems due to the basicity of the leaving group. acs.org

Stereoselectivity: This is the control of the three-dimensional arrangement of atoms. As discussed, achieving high enantioselectivity in the synthesis of the chiral target molecule can be accomplished through asymmetric catalysis, the use of chiral auxiliaries or ligands like (-)-sparteine, or by starting from the chiral pool. rsc.orgnih.gov Diastereoselectivity is also crucial when multiple stereocenters are present. For example, the catalytic reductive cyclization of dioximes often proceeds with high cis-selectivity for 2,6-disubstituted piperazines. nih.gov

The development of synthetic routes that address these selectivity challenges is essential for the efficient and practical production of this compound and its derivatives for potential pharmaceutical applications.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational and theoretical chemistry of the compound This compound . Therefore, it is not possible to provide a detailed article with specific research findings, data tables, and analysis as requested in the provided outline.

The outline provided requires in-depth information on:

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry , including Density Functional Theory (DFT) studies on conformational preferences and analysis of Frontier Molecular Orbitals (FMOs).

Molecular Dynamics Simulations to understand its dynamic behavior and the effects of solvents.

Theoretical Prediction of Spectroscopic Parameters and their correlation with experimental data.

Computational Approaches to Elucidate Reaction Mechanisms for transformations involving this compound.

Should research on this compound be published in the future, a detailed article based on the provided outline could then be generated. We recommend monitoring scientific databases for any future studies on this specific compound.

Rigorous Structural Elucidation and Stereochemical Characterization of 1 1,4 Dimethylpiperazin 2 Yl Ethanone and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 1-(1,4-Dimethylpiperazin-2-yl)ethanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is necessary for the complete and unambiguous assignment of all proton and carbon signals.

Two-dimensional (2D) NMR experiments are crucial for mapping the complex spin systems within the molecule and establishing connectivity between different atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the correlations between the proton at the C2 chiral center and the adjacent methylene (B1212753) protons at C3, as well as the couplings between the methylene protons at C5 and C6.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the definitive assignment of carbon signals based on the already assigned proton signals. For instance, the signal for the acetyl methyl protons would correlate to the acetyl methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is vital for connecting different fragments of the molecule. Key expected correlations would include the link between the acetyl methyl protons and the carbonyl carbon, and between the N-methyl protons and the adjacent piperazine (B1678402) ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing insights into the molecule's conformation and stereochemistry. For example, NOESY could reveal through-space interactions between the acetyl group and protons on the piperazine ring, helping to determine its preferred orientation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
C2-H~3.0-3.5~60-65C=O, C3, C6, N1-CH₃C3-H₂, C6-H₂
C3-H₂~2.5-3.0~50-55C2, C5C2-H
C5-H₂~2.4-2.8~52-57C3, C6, N4-CH₃C6-H₂
C6-H₂~2.2-2.6~53-58C2, C5C5-H₂, C2-H
N1-CH₃~2.3~45-50C2, C6-
N4-CH₃~2.2~43-48C3, C5-
C=O-~205-210--
C(=O)-CH₃~2.1~25-30C=O-

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a sample. researchgate.net This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.net For instance, the addition of a chiral solvating agent like (R)-(-)-18-crown-6-tetracarboxylic acid can induce separate, distinguishable signals in the ¹H or ¹³C NMR spectrum for each enantiomer. nih.gov The integration ratio of these signals allows for a precise quantification of the enantiomeric excess. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition. mdpi.com For this compound (C₈H₁₆N₂O), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the molecule's fragmentation pathways. mdpi.com This involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. Analyzing these fragments provides valuable structural information that corroborates NMR data. Common fragmentation patterns for piperazine derivatives often involve cleavage of the ring or loss of substituents. nih.govnih.gov

Table 2: Predicted HRMS Data and Major Fragmentation Pathways for this compound

IonFormulaCalculated m/zProposed Fragmentation Pathway
[M+H]⁺C₈H₁₇N₂O⁺157.1335Molecular ion (protonated)
[M-CH₃CO]⁺C₆H₁₃N₂⁺113.1073Loss of the acetyl group
[C₄H₉N₂]⁺C₄H₉N₂⁺85.0760Cleavage of the piperazine ring
[CH₃CO]⁺C₂H₃O⁺43.0184Acetyl cation

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com These two methods are often complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice versa. aps.org

For this compound, key expected vibrational bands would include:

C=O Stretch: A strong, sharp absorption in the IR spectrum, typically around 1715 cm⁻¹, characteristic of an aliphatic ketone. mdpi.com

C-N Stretch: These vibrations for the tertiary amines in the piperazine ring would appear in the 1250-1020 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups would be observed in the 3000-2850 cm⁻¹ range. mdpi.com

C-H Bending: Vibrations corresponding to the bending of C-H bonds would appear in the 1470-1350 cm⁻¹ region.

Subtle shifts in these frequencies can provide information about the molecule's conformation and intermolecular interactions in the solid state. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aliphatic C-H Stretch2850 - 3000Medium-StrongStrong
Ketone C=O Stretch1705 - 1725StrongMedium
CH₂/CH₃ Bending1350 - 1470MediumMedium
C-N Stretch1020 - 1250MediumWeak

X-ray Crystallography for Solid-State Structure, Absolute Configuration, and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For chiral molecules, this technique can be used to determine the absolute configuration of the stereocenters, provided a suitable crystal is obtained. nih.gov

Studies on similar piperazine derivatives have shown that the six-membered ring typically adopts a stable chair conformation to minimize steric strain. nih.govstrath.ac.uknih.gov X-ray analysis of this compound would confirm this conformation and determine the orientation (axial or equatorial) of the acetyl and methyl substituents. It would also reveal details about the crystal packing and identify any significant intermolecular interactions, such as weak C-H···O hydrogen bonds, that stabilize the crystal lattice. nih.gov

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. libretexts.orgwikipedia.org These methods are particularly useful for determining the absolute stereochemistry of a compound in solution.

The ketone chromophore in this compound is expected to give rise to a characteristic CD signal (a Cotton effect) corresponding to its n→π* electronic transition. libretexts.org The sign of this Cotton effect (positive or negative) can often be correlated with the absolute configuration (R or S) at the adjacent C2 stereocenter by applying empirical rules like the Octant Rule. ORD, which measures the change in optical rotation with wavelength, provides complementary information and is related to the CD spectrum through the Kronig-Kramers relations. wikipedia.orgyoutube.com

Chemical Reactivity, Derivatization, and Functionalization Studies of 1 1,4 Dimethylpiperazin 2 Yl Ethanone

Reactions at the Ketone Carbonyl: Nucleophilic Additions and Reductions

The ethanone (B97240) side chain of 1-(1,4-dimethylpiperazin-2-yl)ethanone is characterized by a ketone carbonyl group, a classic electrophilic center susceptible to a wide array of nucleophilic attacks. These reactions are fundamental for modifying the side chain, enabling the introduction of new functional groups and the extension of the carbon skeleton.

Nucleophilic Addition Reactions: The carbonyl carbon can be attacked by various nucleophiles, leading to the formation of tertiary alcohols or other derivatives. For instance, organometallic reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the ketone to create a new carbon-carbon bond and, after acidic workup, a tertiary alcohol. Similarly, the Wittig reaction, using a phosphorus ylide (Ph₃P=CR₂), can convert the carbonyl group into an alkene, offering a route to olefinated piperazine (B1678402) derivatives.

Reduction Reactions: The ketone functionality is readily reduced to a secondary alcohol. This transformation is commonly achieved using hydride-reducing agents. Standard reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose, converting the ethanone group into a 1-(1,4-dimethylpiperazin-2-yl)ethanol moiety. evitachem.com This reduction introduces a new stereocenter, and the choice of reducing agent and conditions can influence the diastereoselectivity of the reaction.

Condensation Reactions: The ketone can also undergo condensation reactions with amine derivatives. evitachem.com For example, reaction with primary amines (R-NH₂) can form imines, while reaction with hydroxylamine (B1172632) yields the corresponding oxime. These reactions, often acid-catalyzed, proceed via an initial nucleophilic addition followed by dehydration. chemguide.co.uk

Table 1: Representative Reactions at the Ketone Carbonyl
Reaction TypeReagent(s)Product TypeGeneral Structure of Product
Nucleophilic Addition (Grignard)1. R-MgBr 2. H₃O⁺Tertiary AlcoholTertiary Alcohol Structure
ReductionNaBH₄ or LiAlH₄Secondary AlcoholSecondary Alcohol Structure
Wittig ReactionPh₃P=CR₂AlkeneAlkene Structure
Condensation (Imine Formation)R-NH₂ImineImine Structure

Enolate Chemistry of the Ethanone Moiety: Alkylations and Condensations

The methyl group attached to the carbonyl carbon in the ethanone moiety possesses acidic protons (α-hydrogens). Deprotonation of this α-carbon by a suitable base generates a nucleophilic enolate ion, which can then react with various electrophiles. This pathway is a cornerstone of carbon-carbon bond formation in organic synthesis. libretexts.org

The formation of the enolate is a critical step. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used to ensure complete and irreversible deprotonation, forming the kinetic enolate. youtube.com Once formed, the enolate of this compound can participate in two main classes of reactions:

Alkylation: The enolate can act as a nucleophile in Sₙ2 reactions with primary or methyl alkyl halides. libretexts.org This reaction results in the formation of a new carbon-carbon bond at the α-position, effectively elongating the side chain of the ethanone group. The choice of electrophile is crucial, as secondary and tertiary alkyl halides may lead to competing elimination reactions. youtube.com

Condensation: The enolate can add to the carbonyl group of another molecule, such as an aldehyde or ketone, in what is known as an Aldol (B89426) condensation. This reaction creates a β-hydroxy ketone, which can subsequently be dehydrated to form an α,β-unsaturated ketone. Condensations with esters are also possible (Claisen condensation), although less common for ketone enolates.

Table 2: Enolate Reactions of the Ethanone Moiety
Reaction TypeReagent(s)ElectrophileProduct Type
Alkylation1. LDA 2. R-X (e.g., CH₃I)Alkyl Halideα-Alkylated Ketone
Aldol Addition1. LDA 2. R'COR''Aldehyde or Ketoneβ-Hydroxy Ketone
Aldol Condensation1. LDA 2. R'COR'' 3. Heat/Acid or BaseAldehyde or Ketoneα,β-Unsaturated Ketone

Transformations Involving the Piperazine Nitrogen Atoms and Ring System

The two tertiary nitrogen atoms of the piperazine ring are nucleophilic and basic centers, offering another avenue for functionalization. These transformations can modify the properties of the heterocyclic core or even lead to more complex structural changes like ring-opening.

Since both nitrogen atoms in the parent compound are already alkylated with methyl groups, typical N-functionalization reactions like acylation or further alkylation under standard conditions are not feasible. However, the tertiary amines can react with strong electrophiles to form quaternary ammonium (B1175870) salts, a process known as quaternization. thieme-connect.com Reaction with an alkyl halide, such as methyl iodide or ethyl iodide, can lead to the formation of a piperazinium salt. acs.org This transformation converts a neutral nitrogen atom into a positively charged center, significantly altering the molecule's electronic properties and reactivity. Diquaternization is also possible with a sufficient amount of the alkylating agent. thieme-connect.com

The formation of a quaternary piperazinium salt activates the ring system towards nucleophilic attack, which can lead to ring-opening reactions. This type of reactivity is well-documented for other cyclic diamine systems. For example, activated pyridinium (B92312) salts are known to undergo ring-opening upon treatment with amines. acs.org Similarly, quaternized aziridines are susceptible to ring-opening by various nucleophiles. mdpi.comnih.gov By analogy, a piperazinium salt derived from this compound could potentially react with nucleophiles, resulting in the cleavage of a C-N bond and the formation of a linear diamine derivative.

Furthermore, piperazine rings can undergo complex rearrangement reactions under specific conditions, often involving oxidative processes. bohrium.comtandfonline.com While no specific rearrangement has been documented for this compound itself, related structures have been shown to rearrange to different heterocyclic systems, such as the contraction of a piperazine ring to an imidazoline (B1206853) derivative through metabolic activation. Such transformations highlight the potential for skeletal diversification of the piperazine core.

Regioselective and Stereoselective Functionalization of the Piperazine Skeleton

Beyond reactions at the existing functional groups, modern synthetic methods allow for the direct functionalization of C-H bonds on the piperazine ring itself. nih.gov This approach offers a powerful strategy for introducing substituents at the carbon skeleton of the heterocycle, a task that is often challenging via traditional methods. rsc.orgmdpi.com

Visible-light photoredox catalysis has emerged as a particularly effective method for the α-C–H functionalization of amines. nih.govmdpi.combeilstein-journals.org In this process, a photocatalyst absorbs light and initiates a single-electron transfer (SET) from one of the piperazine nitrogens, generating a nitrogen radical cation. Subsequent deprotonation of an adjacent C-H bond forms a nucleophilic α-amino radical. encyclopedia.pub This radical can then be trapped by a range of radical acceptors, such as electron-deficient alkenes (Michael acceptors) or heteroaryl chlorides, to form a new C-C bond. nih.gov

For this compound, the regioselectivity of such a reaction would be a key consideration. The C2 position is already substituted. Functionalization could potentially occur at the C3, C5, or C6 positions. The electronic environment created by the two N-methyl groups and the C2-ethanone substituent would direct the site of initial oxidation and subsequent deprotonation. Studies on asymmetrically substituted piperazines have shown that regioselectivity is governed by the electronic properties of the N-substituents and can often be predicted and controlled. acs.org Furthermore, the presence of a stereocenter at C2 means that functionalization at C3 or C6 could proceed with diastereoselectivity, providing a route to highly substituted, stereochemically complex piperazine derivatives. nih.govacs.org

Table 3: Potential C-H Functionalization Strategies for the Piperazine Ring
MethodKey Reagents/ConditionsReactive IntermediatePotential Functionalization Site(s)
Photoredox CatalysisPhotocatalyst (e.g., Ir or Ru complex), visible light, radical acceptorα-Amino RadicalC3, C5, C6
α-LithiationStrong base (e.g., s-BuLi), electrophileα-Amino AnionC3, C5, C6
Anodic OxidationElectrochemical cell, specific electrolyteNitrogen Radical CationC3, C5, C6

Mechanistic Investigations of Key Reaction Pathways for this compound Transformations

Understanding the mechanisms of the aforementioned transformations is crucial for predicting outcomes and optimizing reaction conditions.

Enolate Reactions: The mechanism of enolate alkylation is a two-step process. First, a base abstracts an α-proton to form the planar, resonance-stabilized enolate anion. Second, the nucleophilic α-carbon of the enolate attacks an alkyl halide in a classic Sₙ2 displacement, forming the new C-C bond. 182.160.97

Photoredox C-H Functionalization: The mechanism of photoredox-catalyzed C-H alkylation is a well-studied catalytic cycle. nih.govnih.gov It typically proceeds as follows:

Excitation: The photocatalyst (PC) absorbs a photon of visible light to reach an excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst oxidizes one of the tertiary amine nitrogens of the piperazine ring to a radical cation via SET.

Deprotonation: A mild base removes a proton from a carbon adjacent to the positively charged nitrogen, yielding an α-amino radical.

Radical Addition: The α-amino radical adds to an electron-deficient alkene (e.g., a Michael acceptor), generating a new carbon-centered radical intermediate.

Reduction and Regeneration: This radical intermediate is then reduced by the reduced form of the photocatalyst, and subsequent protonation gives the final product and regenerates the ground-state photocatalyst, closing the catalytic cycle. nih.gov

Ring-Opening of Piperazinium Salts: The proposed mechanism for ring-opening would begin with the Sₙ2 attack of a piperazine nitrogen on an alkyl halide to form the quaternary piperazinium ion. This positively charged species is now an excellent leaving group. A subsequent nucleophilic attack on one of the ring's α-carbons would proceed via another Sₙ2 or an E2-like mechanism, leading to the cleavage of the C-N bond and opening of the ring. The regiochemistry of this nucleophilic attack would be influenced by steric and electronic factors within the piperazine ring.


Development of Advanced Analytical Methodologies for the Study of 1 1,4 Dimethylpiperazin 2 Yl Ethanone

Chromatographic Method Development for Purity Profiling and Separation of Isomers

Chromatographic techniques are paramount for the purity profiling of 1-(1,4-Dimethylpiperazin-2-yl)ethanone and for the separation of its potential isomers. The development of suitable chromatographic methods is essential for quality control and for isolating specific stereoisomers, which may exhibit different physiological properties.

High-Performance Liquid Chromatography (HPLC) with Specialized Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds and other organic molecules. For a polar and basic compound such as this compound, reversed-phase HPLC is a common approach. Specialized stationary phases can be employed to achieve optimal separation from impurities and isomers.

The choice of stationary phase is critical. A C18 column is a standard choice, but for polar compounds, "polar-embedded" or "polar-endcapped" C18 columns can provide better peak shape and retention. These columns have polar groups embedded within the alkyl chains or at the surface, which helps to shield the residual silanols on the silica (B1680970) support, reducing peak tailing for basic analytes. Another option is the use of Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the retention and separation of highly polar compounds.

A typical HPLC method for the purity profiling of this compound would involve a gradient elution to separate compounds with a range of polarities. The mobile phase would likely consist of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter to control the ionization state of the analyte and achieve good chromatography.

Table 1: Illustrative HPLC Method Parameters for Purity Profiling

Parameter Condition
Column Polar-Embedded C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the polarity and relatively low volatility of this compound, direct analysis by GC-MS can be challenging. Therefore, derivatization is often necessary to convert the analyte into a more volatile and less polar derivative.

Common derivatization reagents for compounds containing amine and ketone functionalities include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). Derivatization can improve chromatographic peak shape, increase volatility, and enhance sensitivity. The resulting derivatives can then be separated on a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and detected by mass spectrometry. The mass spectrometer provides structural information, aiding in the identification of the parent compound and any related impurities.

A patent for the extraction and derivatization of piperazine (B1678402) residues in tissues suggests that acetic anhydride can be used for pre-column derivatization, followed by GC-MS/MS analysis google.com. While this is for piperazine itself, a similar approach could be adapted for its derivatives.

Chiral Chromatography for Enantiomeric Separation and Quantification

Since this compound possesses a chiral center at the 2-position of the piperazine ring, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, as they may have different pharmacological activities. Chiral chromatography is the most common method for enantiomeric separation. nih.govnih.gov

This can be achieved using a chiral stationary phase (CSP) in HPLC. uncw.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the separation of a wide range of chiral compounds. eijppr.commdpi.com The choice of the specific CSP and the mobile phase (often a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) is determined empirically to achieve the best resolution between the enantiomers.

Another approach is the indirect method, where the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column. However, the direct method using a CSP is often preferred due to its simplicity. gassnova.no

Table 2: Potential Chiral Stationary Phases for Enantiomeric Separation

Chiral Stationary Phase Type Example Potential Application
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate) Broad enantioselectivity for a variety of compounds
Pirkle-type (R,R)-Whelk-O 1 Effective for compounds with π-acidic or π-basic groups

| Macrocyclic antibiotic | Teicoplanin | Useful for separating chiral amines and amino acids |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices or for the detection and identification of trace-level impurities, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are indispensable.

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for quantifying the compound in complex mixtures without extensive sample cleanup. mdpi.com The use of Multiple Reaction Monitoring (MRM) mode allows for highly selective detection by monitoring a specific precursor-to-product ion transition, which significantly reduces background noise and improves the limit of detection. LC-MS/MS methods have been developed for the determination of other piperazine derivatives in various matrices. mdpi.comnih.gov

GC-MS/MS, following derivatization, offers similar advantages of high sensitivity and selectivity. It is particularly useful for the analysis of volatile derivatives in complex samples where matrix interferences can be a problem in single-stage MS. A patent describes the use of GC-MS/MS for the confirmatory analysis of derivatized piperazine residues. google.com

Quantitative Methodologies for Non-Biological Matrices and Reaction Monitoring

Accurate quantification of this compound in non-biological matrices, such as in bulk drug substance or during reaction monitoring, is essential for process control and quality assurance. Validated HPLC and GC methods are commonly used for this purpose.

For quantitative analysis, an internal standard is typically used to correct for variations in sample preparation and instrument response. The method must be validated according to established guidelines (e.g., ICH) to ensure its linearity, accuracy, precision, and robustness. nih.govmdpi.comresearchgate.net

Quantitative Nuclear Magnetic Resonance (qNMR) is another powerful technique for the determination of purity and concentration without the need for a chemically identical reference standard. ox.ac.uksigmaaldrich.comresearchgate.net By integrating the signal of the analyte relative to a certified reference material of known purity, an accurate quantification can be achieved. mdpi.com This method is particularly useful for the certification of reference standards.

Table 3: Comparison of Quantitative Methodologies

Technique Advantages Disadvantages
HPLC-UV Robust, widely available, good precision. Requires a reference standard, may lack selectivity for complex mixtures.
GC-MS High sensitivity and selectivity, provides structural information. May require derivatization, not suitable for non-volatile compounds.
LC-MS/MS Very high sensitivity and selectivity, suitable for complex matrices. Higher instrument cost and complexity.

| qNMR | Primary ratio method, does not require an identical reference standard. | Lower sensitivity compared to MS methods, requires specialized expertise. nih.gov |

Spectroscopic Fingerprinting Techniques for Compound Authentication

Spectroscopic techniques provide a "fingerprint" of a molecule, which can be used for its identification and authentication.

Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of this compound would show characteristic absorption bands for the C=O stretch of the ketone, C-N stretching of the piperazine ring, and C-H stretching and bending vibrations. niscpr.res.indergipark.org.trresearchgate.netresearchgate.net Comparing the FTIR spectrum of a sample to that of a known reference standard is a quick and reliable method for identity confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. The ¹H NMR spectrum would show distinct signals for the methyl groups, the protons on the piperazine ring, and the acetyl group, with characteristic chemical shifts and coupling patterns. The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. NMR is a powerful tool for unambiguous structure elucidation and can also be used to detect and identify impurities.

Mass Spectrometry (MS) , often coupled with a chromatographic technique, provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum serves as a molecular fingerprint and can be used to confirm the identity of the compound.

By combining these spectroscopic techniques, a comprehensive fingerprint of this compound can be established, which is essential for its authentication and quality control.

Exploration of Potential Applications of 1 1,4 Dimethylpiperazin 2 Yl Ethanone in Advanced Chemical Disciplines Excluding Clinical/biological

Role as a Versatile Building Block in Complex Organic Synthesis

The piperazine (B1678402) ring is considered a "privileged scaffold" in chemistry, and its derivatives are valuable building blocks for constructing more complex molecular architectures. rsc.orgresearchgate.net The presence of multiple reactive sites in 1-(1,4-Dimethylpiperazin-2-yl)ethanone—namely the carbonyl group, the adjacent α-carbon, and the piperazine ring itself—makes it a highly versatile precursor in organic synthesis. researchgate.net

The dual functionality of this compound allows for a wide range of chemical transformations, enabling its conversion into various advanced synthetic intermediates. The ketone moiety can undergo nucleophilic addition, reduction to a secondary alcohol, or conversion to an olefin via a Wittig reaction. The α-carbon can be functionalized through enolate chemistry. These transformations can introduce new functional groups and stereocenters, creating complex intermediates for multi-step syntheses.

Below is a table outlining potential transformations and the resulting intermediates.

TransformationReagent ExampleResulting Functional GroupPotential Application of Intermediate
Ketone ReductionSodium borohydride (B1222165) (NaBH₄)Secondary AlcoholPrecursor for esters, ethers, and chiral auxiliaries
Reductive AminationAmmonia/Amine + NaBH₃CNSecondary/Tertiary AmineSynthesis of complex diamine ligands or scaffolds
Wittig ReactionMethyltriphenylphosphonium bromideAlkene (Isopropenyl group)Substrate for polymerization or metathesis reactions
Aldol (B89426) CondensationAldehyde + Base (e.g., LDA)β-Hydroxy KetoneBuilding block for polyketide-like structures
Grignard ReactionPhenylmagnesium bromide (PhMgBr)Tertiary AlcoholSynthesis of sterically hindered molecules

These reactions highlight the compound's capacity to serve as a starting point for generating a diverse library of more elaborate molecules, underscoring its value as a foundational building block in synthetic chemistry. sigmaaldrich.comresearchgate.netresearchgate.net

The rigid, chiral structure of the 1,4-dimethylpiperazine (B91421) ring can be used as a scaffold upon which new heterocyclic rings are constructed. The acetyl group is a key handle for annulation reactions, where a new ring is fused onto the existing piperazine core. For instance, condensation reactions with bifunctional reagents can lead to the formation of bicyclic systems. Such strategies are frequently employed in the synthesis of novel nitrogen-containing heterocycles. acs.orgacs.org

A hypothetical example is the reaction with a hydrazine (B178648) derivative to form a fused pyrazole (B372694) ring or with a β-ketoester to construct a fused pyridinone system. These new, complex heterocyclic frameworks could be investigated for unique chemical or physical properties. The ability to build upon the piperazine core makes this compound an attractive starting material for combinatorial chemistry and the discovery of novel molecular structures. researchgate.netethz.chbohrium.com

Investigation as a Ligand or Organocatalyst Component in Transition Metal Catalysis or Asymmetric Catalysis

The structure of this compound contains multiple potential coordination sites—the two tertiary nitrogen atoms and the carbonyl oxygen—making it an interesting candidate for investigation as a ligand in transition metal catalysis. rsc.orgnih.gov

The two nitrogen atoms of the piperazine ring can chelate to a metal center, forming a stable five-membered ring. Depending on the metal and reaction conditions, the carbonyl oxygen could also participate in coordination, allowing the molecule to act as a bidentate (N,N') or potentially a tridentate (N,N',O) ligand. Piperazine-based ligands have been successfully employed in various catalytic processes. researchgate.net The steric bulk provided by the methyl groups and the acetyl substituent could influence the selectivity of catalytic reactions.

Furthermore, the compound is chiral, possessing a stereocenter at the C2 position of the piperazine ring. This inherent chirality is a critical feature for applications in asymmetric catalysis. mdpi.com If synthesized in an enantiomerically pure form, it could serve as a chiral ligand for transition metals to catalyze enantioselective reactions, such as asymmetric hydrogenation or C-C bond formation. It could also be explored as a component in the design of new organocatalysts, where the basic nitrogen atoms could act as the catalytic sites. nih.gov The parent compound, N,N'-Dimethylpiperazine, is known to act as a catalyst in certain industrial processes, such as the formation of polyurethane foams. chemicalbook.com

Potential Coordination ModeMetal Center ExamplePotential Catalytic Application
Bidentate (N,N')Palladium (Pd), Rhodium (Rh)Cross-coupling Reactions, Asymmetric Hydrogenation
Bidentate (N,O)Copper (Cu), Zinc (Zn)Lewis Acid Catalysis, Ring-Opening Reactions

Potential in Materials Science: Monomer for Polymer Synthesis or Component in Supramolecular Assemblies

In materials science, piperazine is a well-established building block for various polymers, including polyamides and polyimides. rsc.orgresearchgate.netsemanticscholar.org While the N,N'-dimethylation of the target compound prevents its direct use as a monomer in traditional step-growth polymerization, its structure offers alternative routes for incorporation into macromolecules. For example, the acetyl group could be chemically modified to introduce a polymerizable functional group, such as a vinyl or acrylate (B77674) moiety. This would allow this compound to be used as a side-chain monomer, imparting specific properties like basicity, chirality, or metal-coordinating ability to the final polymer. udayton.edu

Application in Chemosensing and Probe Development for Environmental or Industrial Analysis

The development of chemical sensors for detecting specific analytes is crucial for environmental monitoring and industrial process control. The piperazine moiety is a known receptor for various analytes, particularly metal ions and acidic gases, due to the Lewis basicity of its nitrogen atoms. researchgate.netmdpi.com

This compound could serve as the core receptor unit in a chemosensor. The ketone functional group provides a convenient attachment point for a signaling unit, such as a fluorophore or chromophore. For instance, condensation of the ketone with a fluorescent hydrazine or amine could yield a Schiff base or hydrazone derivative. In such a system, the binding of an analyte to the piperazine nitrogens could trigger a change in the photophysical properties of the signaling unit through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). This would result in a detectable change in fluorescence or color, allowing for the quantification of the analyte. The specificity of the sensor could be tuned by modifying the substituents on the piperazine ring. Piperazine derivatives have also been used in electrochemical detection methods, suggesting another potential avenue for sensor development. nih.govacs.org

Potential AnalyteBinding SiteTransduction Principle
Heavy Metal Ions (e.g., Cu²⁺, Ni²⁺)Piperazine Nitrogens, Carbonyl OxygenChelation-Enhanced Fluorescence (CHEF)
Acidic Gases (e.g., CO₂, SO₂)Piperazine NitrogensChange in Absorbance/Fluorescence via protonation
Organic AcidsPiperazine NitrogensElectrochemical detection

Concluding Remarks on the Academic Research Significance of 1 1,4 Dimethylpiperazin 2 Yl Ethanone

Summary of Current Research Contributions and Achievements

The chemical compound 1-(1,4-Dimethylpiperazin-2-yl)ethanone, identified by the CAS number 54969-37-8, is a substituted piperazine (B1678402) derivative. nih.govbldpharm.com While its existence is confirmed through chemical supplier databases, a comprehensive review of publicly available scientific literature reveals a notable absence of dedicated research specifically focused on this molecule. As a result, there are no significant research contributions or achievements directly attributable to this compound at this time.

The broader class of piperazine derivatives, however, is of significant interest in medicinal chemistry and materials science. Piperazine and its analogues are integral components in a wide array of pharmaceuticals, exhibiting diverse biological activities. nih.govresearchgate.net They are also utilized in the synthesis of polymers and as catalysts. Research on related compounds, such as other N-substituted piperazines and piperazinyl ethanones, is extensive, but specific data on the synthesis, properties, and applications of the 1,4-dimethyl-2-yl ethanone (B97240) isomer remains unpublished in the primary scientific literature.

Outlook on the Enduring Academic Relevance and Future Impact in Chemical Sciences

The potential academic relevance and future impact of this compound are speculative but can be inferred from the established importance of the piperazine scaffold. The specific arrangement of the dimethyl and acetyl groups on the piperazine ring could impart unique physicochemical properties, such as solubility, lipophilicity, and basicity, which are critical determinants of a molecule's biological activity and material properties.

Future research could explore the synthesis of this compound, potentially through the acylation of 1,4-dimethylpiperazine (B91421) or through multi-step synthetic routes that establish the specific substitution pattern. Once synthesized and characterized, its properties could be investigated.

In the field of medicinal chemistry, it could be evaluated as a scaffold or intermediate for the development of new therapeutic agents. The piperazine nucleus is a common feature in drugs targeting various receptors and enzymes, and the specific substitution of this compound could lead to novel pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1,4-dimethylpiperazin-2-yl)ethanone, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Piperazine derivatives are often synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1,4-dimethylpiperazine with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C can yield the target compound .
  • Step 2 : Optimize pH (7–9) using bases like triethylamine to neutralize HCl byproducts.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate:hexane = 1:3) or recrystallization from ethanol .
    • Key Variables :
ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents side reactions
SolventDichloromethaneEnhances solubility
BaseTriethylamineNeutralizes acid byproducts

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • NMR :
  • ¹H NMR : Look for singlet peaks at δ 2.1–2.3 ppm (N–CH₃ groups) and δ 2.4–2.6 ppm (piperazine CH₂). The acetyl group (C=O) adjacent to piperazine appears as a singlet at δ 2.1 ppm .
  • ¹³C NMR : Carbonyl carbon (C=O) resonates at δ 205–210 ppm; piperazine carbons appear at δ 45–60 ppm .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2800–3000 cm⁻¹ (C–H stretches) .
  • MS : Molecular ion peak at m/z 170.18 (calculated for C₈H₁₄N₂O) with fragmentation patterns indicating loss of CH₃ or CO groups .

Q. What are the typical reactivity patterns of this compound under oxidizing or reducing conditions?

  • Oxidation :

  • The acetyl group is stable under mild oxidants (e.g., H₂O₂), but strong oxidants like KMnO₄ may degrade the piperazine ring .
    • Reduction :
  • NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ can over-reduce the ring .
    • Nucleophilic Substitution :
  • Piperazine nitrogen can react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

Advanced Research Questions

Q. How to design experiments to evaluate the biological activity of this compound, including controls and assay selection?

  • Methodology :

  • In Vitro Assays :
  • Use HEK-293 cells transfected with serotonin receptors (5-HT₁A/2A) to study receptor binding affinity via competitive radioligand assays (e.g., [³H]-8-OH-DPAT) .
  • Include positive controls (e.g., buspirone for 5-HT₁A) and vehicle controls (DMSO < 0.1%).
  • Dose-Response : Test concentrations from 1 nM to 100 µM to calculate IC₅₀/EC₅₀ values .
    • Data Analysis :
Assay TypeKey MetricStatistical Test
RadioligandKi (nM)Nonlinear regression
Cell viabilityIC₅₀ (µM)GraphPad Prism

Q. How to resolve contradictions in reported synthetic yields (e.g., 40% vs. 65%) for this compound?

  • Troubleshooting Steps :

Reagent Purity : Ensure acetyl chloride is freshly distilled (>99%) to avoid hydrolysis .

Moisture Control : Use anhydrous solvents and inert atmosphere to prevent side reactions.

Reaction Monitoring : Track progress via TLC (Rf = 0.5 in ethyl acetate:hexane) or in situ IR for C=O formation .

  • Case Study : A 25% yield increase was achieved by replacing dichloromethane with THF, enhancing solubility of intermediates .

Q. What computational strategies (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G* basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .
  • Docking Studies : AutoDock Vina to simulate binding to 5-HT₁A receptors (PDB: 6WGT). Focus on hydrogen bonds between the carbonyl group and Ser159 .
    • Key Outputs :
ParameterValueSignificance
HOMO (eV)-6.2Electrophilicity
Docking Score (kcal/mol)-9.8Binding affinity

Q. How to optimize reaction conditions for scaling up synthesis while maintaining purity?

  • Scale-Up Protocol :

  • Flow Chemistry : Use microreactors for precise temperature control (5°C ± 0.5°C) and reduced side products .
  • Workup : Replace column chromatography with liquid-liquid extraction (ethyl acetate/water) for cost efficiency.
    • Quality Control :
ParameterSpecificationMethod
Purity≥98%HPLC (C18 column, 220 nm)
Residual Solvents<0.1%GC-MS

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • SAR Variables :

  • Core Modifications : Vary substituents on the piperazine ring (e.g., ethyl, benzyl) or replace acetyl with propanoyl .
    • Biological Testing :
  • Compare logP (octanol-water) and pKa values with receptor binding data to correlate hydrophobicity/basicity with activity .
    • Example Derivative Data :
DerivativelogP5-HT₁A Ki (nM)
Acetyl (parent)1.215.3
Propanoyl1.88.7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.